molecular formula C10H10N2O2 B8592348 4-(2-Nitrophenyl)butyronitrile

4-(2-Nitrophenyl)butyronitrile

Cat. No.: B8592348
M. Wt: 190.20 g/mol
InChI Key: WTLIFYPMYIVCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Nitrophenyl)butyronitrile is an important organic building block in chemical synthesis. Its key research value lies in its role as a precursor in the synthesis of complex heterocyclic systems. For example, it serves as a direct intermediate in the production of 5-nitro-3,4-dihydro-1(2H)-naphthalinone, a valuable precursor to 1,5-naphthalenediamine and subsequently 1,5-naphthalene diisocyanate . The synthetic route to this naphthalinone involves the hydrolysis of this compound to form 4-(2-nitrophenyl)-n-butyric acid, which then undergoes an intramolecular cyclization under acidic conditions . The nitrile functional group offers a versatile handle for further chemical transformations, including hydrolysis to the corresponding carboxylic acid or reduction to an amine, enabling researchers to diversify the molecular structure for various applications. Please note that the CAS number and full set of physical properties (e.g., melting point, boiling point) for this compound require further experimental verification. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-(2-nitrophenyl)butanenitrile

InChI

InChI=1S/C10H10N2O2/c11-8-4-3-6-9-5-1-2-7-10(9)12(13)14/h1-2,5,7H,3-4,6H2

InChI Key

WTLIFYPMYIVCCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCC#N)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 2 Nitrophenyl Butyronitrile and Analogues

Condensation Reactions for Formation of 4-(Nitrophenyl)butyronitriles

Condensation reactions are fundamental in carbon-carbon bond formation and provide direct pathways to construct the core structure of (nitrophenyl)butyronitriles.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction. wikipedia.org While a classic Knoevenagel reaction between a nitrobenzaldehyde and a compound like cyanoacetic acid would lead to an unsaturated α,β-unsaturated nitrile (a cinnamonitrile derivative), subsequent reduction of the carbon-carbon double bond would be required to yield the saturated butyronitrile (B89842) chain.

A typical Knoevenagel condensation involves reacting an aromatic aldehyde with an active methylene compound in the presence of a weak base catalyst like piperidine or pyridine. wikipedia.orgnih.gov For instance, the reaction of 4-nitrobenzaldehyde with malononitrile, catalyzed by various agents, is a well-documented example of this type of condensation. jocpr.comunifap.br The initial product is an unsaturated dinitrile, which would necessitate further selective reduction to achieve the desired butyronitrile structure.

Reactant 1Reactant 2Catalyst TypeProduct TypeRef.
Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde)Active Methylene Compound (e.g., Malononitrile)Weak Base (e.g., Piperidine)α,β-Unsaturated Nitrile wikipedia.orgjocpr.com

This table illustrates a general Knoevenagel-type approach that could serve as a step in a multi-stage synthesis.

A more direct route to 4-(nitrophenyl)butyronitriles involves the base-catalyzed Michael-type addition of a nitrotoluene to acrylonitrile (B1666552). google.com This method is particularly effective for preparing the 4-phenyl isomer. In this process, a strong base deprotonates the methyl group of nitrotoluene, generating a carbanion which then acts as a nucleophile, attacking the β-carbon of acrylonitrile.

A patented process describes the synthesis of 4-(4-nitrophenyl)butyronitrile by reacting 4-nitrotoluene with acrylonitrile in the presence of a catalytic amount of a strong base, such as sodium hydroxide, and an aprotic polar solvent like dimethylformamide (DMF). google.com The reaction proceeds at moderate temperatures, and after an acidic workup, the desired product is isolated. google.com This approach offers the advantage of constructing the complete carbon skeleton and incorporating the nitrile group in a single step from readily available starting materials. google.com

Nitrotoluene IsomerMichael AcceptorBaseSolventProductRef.
4-NitrotolueneAcrylonitrileSodium HydroxideDimethylformamide4-(4-Nitrophenyl)butyronitrile google.com

This table details the components for the base-catalyzed addition to form a 4-(nitrophenyl)butyronitrile analogue.

Functional Group Interconversions Leading to the Butyronitrile Moiety

An alternative synthetic strategy involves preparing a molecule with the desired (nitrophenyl)butyl skeleton and then converting a terminal functional group into the nitrile.

The nitrile functional group can be readily synthesized from carboxylic acids or their derivatives. libretexts.org A common and efficient method is the dehydration of a primary amide. libretexts.org This synthetic sequence would begin with 4-(2-nitrophenyl)butanoic acid. The carboxylic acid is first converted to the corresponding primary amide, 4-(2-nitrophenyl)butanamide, typically via an acyl chloride intermediate or by direct reaction with ammonia or a protected form thereof.

The subsequent dehydration of the amide to the nitrile is accomplished by heating with a strong dehydrating agent, such as phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃). libretexts.org The liquid nitrile product can then be isolated by distillation. This two-step process—amidation followed by dehydration—is a classic and reliable method for converting a carboxylic acid group into a nitrile. libretexts.org

The synthesis of nitriles via nucleophilic substitution of alkyl halides with a cyanide salt is a cornerstone of organic synthesis, often referred to as the Kolbe nitrile synthesis. thieme-connect.deorganic-chemistry.org This method effectively extends a carbon chain by one carbon while introducing the versatile nitrile functionality.

For the synthesis of 4-(2-nitrophenyl)butyronitrile, a suitable precursor would be a 1-halo-3-(2-nitrophenyl)propane (e.g., 1-bromo-3-(2-nitrophenyl)propane). The reaction involves treating the alkyl halide with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or ethanol. libretexts.orgthieme-connect.de The cyanide ion (CN⁻) acts as a nucleophile, displacing the halide in an Sₙ2 reaction to form the desired nitrile. libretexts.org Care must be taken with the reaction conditions, as secondary halides may lead to elimination byproducts. thieme-connect.de

SubstrateCyanide SourceSolventReaction TypeProductRef.
1-Halo-3-(2-nitrophenyl)propaneNaCN or KCNEthanol or DMSOSₙ2 Nucleophilic SubstitutionThis compound libretexts.orgthieme-connect.de

This table outlines the general conditions for synthesizing the target compound from an alkyl halide.

Nitration Strategies for Phenyl-Containing Butyronitriles

Direct nitration of an aromatic ring is a primary method for introducing a nitro group. wikipedia.org This electrophilic aromatic substitution reaction can be applied to a phenylbutyronitrile precursor to yield the target compound and its isomers. The synthesis of 2-(4-nitrophenyl)butyronitrile has been reported via the nitration of 2-phenylbutyronitrile. chemicalbook.comgoogle.com

The standard procedure for nitrating aromatic compounds involves using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). wikipedia.orgvpscience.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. vpscience.org

When phenylbutyronitrile is subjected to these conditions, the nitronium ion attacks the benzene ring. The alkylnitrile substituent is an ortho-, para-director and a deactivating group. Therefore, the reaction is expected to yield a mixture of ortho- and para-nitrated products, namely this compound and 4-(4-nitrophenyl)butyronitrile. A similar reaction on benzyl cyanide yields primarily the para-nitro product along with the ortho isomer. orgsyn.org The reaction temperature must be carefully controlled, typically kept low (e.g., 0-10°C) with cooling, to prevent over-nitration and reduce the formation of byproducts. orgsyn.orgprepchem.com The resulting isomers must then be separated by techniques such as fractional crystallization or chromatography. orgsyn.org

Starting MaterialReagentsKey IntermediateProductsRef.
PhenylbutyronitrileConc. HNO₃, Conc. H₂SO₄Nitronium ion (NO₂⁺)This compound, 4-(4-Nitrophenyl)butyronitrile wikipedia.orgchemicalbook.comgoogle.com

This table summarizes the direct nitration approach to synthesizing nitrophenylbutyronitriles.

Electrophilic Aromatic Nitration on Phenylbutyronitrile Substrates

The foundational method for synthesizing nitrophenyl alkanenitriles is electrophilic aromatic substitution (EAS), specifically nitration. This reaction introduces a nitro group (-NO2) onto the aromatic ring of a phenylbutyronitrile substrate. The position of this new substituent is dictated by the directing effects of the substituent already present on the benzene ring. organic-chemistry.org

In the case of phenylbutyronitrile, the substituent is a 4-cyanobutyl group (-CH2CH2CH2CN). This group's influence on the regioselectivity of the nitration is a composite of two effects:

The Alkyl Chain: The propyl chain directly attached to the benzene ring is an electron-donating group (EDG) by induction. chemistrysteps.com Electron-donating groups activate the aromatic ring, making it more reactive towards electrophiles than benzene itself, and direct incoming electrophiles to the ortho and para positions. chadsprep.commasterorganicchemistry.com This is because the carbocation intermediate (the sigma complex) formed during the reaction is stabilized by the electron-donating nature of the alkyl group, particularly when the attack occurs at the ortho or para positions. youtube.com

The Cyano Group: The cyano (-CN) group at the end of the alkyl chain is a strong electron-withdrawing group (EWG). quora.comyoutube.com However, its influence on the aromatic ring is attenuated by the intervening three-carbon chain. The inductive electron-withdrawing effect weakens significantly with distance.

Consequently, the activating and ortho, para-directing effect of the alkyl portion of the substituent is the dominant influence in the electrophilic nitration of 4-phenylbutyronitrile. minia.edu.eg The reaction typically yields a mixture of ortho- and para-nitrated products, with a smaller amount of the meta isomer. libretexts.orglibretexts.org

The standard conditions for this reaction involve treating the phenylbutyronitrile substrate with a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. google.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent TypeElectronic EffectReactivity EffectDirecting Position(s)Examples
Activating GroupsElectron-Donating (EDG)Increases rate vs. BenzeneOrtho, Para-CH3, -OH, -NH2, -Alkyl
Deactivating GroupsElectron-Withdrawing (EWG)Decreases rate vs. BenzeneMeta (most)-NO2, -CN, -C(O)R, -SO3H
HalogensElectron-Withdrawing (Inductive), Electron-Donating (Resonance)DeactivatingOrtho, Para-F, -Cl, -Br, -I

Controlled Nitration to Achieve Ortho-Substitution Pattern

Achieving a high yield of the ortho isomer, this compound, over the para isomer presents a significant challenge in synthetic chemistry. The distribution of ortho and para products is influenced by both electronic and steric factors. masterorganicchemistry.com While there are two available ortho positions compared to one para position, the steric hindrance from the substituent can impede attack at the ortho position, often favoring the para product. libretexts.org

To enhance the selectivity for the ortho-substituted product, several strategies can be employed, moving beyond the standard mixed-acid conditions:

Alternative Nitrating Agents: The choice of nitrating agent can influence the regioselectivity. Milder nitrating systems can sometimes favor the ortho isomer. For instance, nitration using bismuth subnitrate in combination with thionyl chloride has been shown to be a mild and selective method for nitrating various aromatic compounds, offering different isomer distributions compared to mixed acid. nih.gov Similarly, bismuth nitrate pentahydrate has been explored as a reagent for achieving ortho-selectivity in the nitration of anilines. ingentaconnect.com

Catalysis and Reaction Conditions: The use of specific catalysts or reaction media can alter the ortho/para ratio. For example, mechanochemical nitration or nitration in the presence of certain zeolites has been investigated to control the selectivity in the nitration of toluene. lukasiewicz.gov.pl Carrying out the nitration in the presence of anhydrous calcium sulfate has also been reported to enhance para-selectivity, demonstrating that controlling the reaction environment, including water content, is crucial. google.comuri.edu While not specific to phenylbutyronitrile, these principles suggest that a systematic screening of catalysts and conditions could optimize the yield of the desired ortho isomer.

Table 2: Factors Influencing Ortho/Para Ratio in Aromatic Nitration
FactorInfluence on Ortho-SubstitutionRationale
Steric HindranceDecreasesBulky substituents or nitrating agents physically block the ortho positions.
Reaction TemperatureVariableCan affect the kinetic vs. thermodynamic control of the reaction, altering isomer ratios.
Nitrating AgentVariableDifferent agents (e.g., NO2+, NO2Cl) have different steric and electronic profiles, leading to different selectivities. nih.gov
Catalyst/SupportVariableSolid catalysts like zeolites can impose shape-selectivity due to their pore structure. lukasiewicz.gov.pl

Advanced and Emerging Synthetic Approaches

Beyond classical nitration, modern synthetic methods offer alternative pathways to this compound and its analogues. These approaches include novel C-H functionalization reactions and powerful transition metal-catalyzed cross-couplings.

Transition Metal-Catalyzed Coupling Approaches Relevant to Analogues

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing C-C, C-N, and C-O bonds, offering a powerful strategy for synthesizing analogues of this compound. mdpi.com These methods typically involve coupling an organohalide or pseudohalide with a suitable partner. Recently, methods using nitroarenes directly as coupling partners have also been developed. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orgharvard.edulibretexts.org It is widely used to form C-C bonds. organic-chemistry.org An analogue of the target compound could be synthesized by coupling a (2-nitrophenyl)boronic acid with 4-halobutyronitrile, or conversely, by coupling a 2-nitrohalobenzene with a boronic acid derivative of butyronitrile. More recently, the direct use of nitroarenes as electrophilic partners in Suzuki-Miyaura couplings has been reported, providing a more direct route. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. novartis.com While not directly forming the target nitrile, it is highly relevant for synthesizing analogues. For example, a 2-nitrohalobenzene could be coupled with an amino-substituted butyronitrile derivative. A significant recent development is the direct Buchwald-Hartwig amination of nitroarenes, where the nitro group itself is replaced by an amine, using palladium catalysts. nih.govelsevierpure.com

Sonogashira Coupling: This reaction, catalyzed by palladium and copper, forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comlibretexts.orgwikipedia.org This would allow for the synthesis of analogues containing an alkynyl group. For instance, 1-halo-2-nitrobenzene could be coupled with a terminal alkyne derived from butyronitrile to create a more complex analogue. nih.govyoutube.com

Table 3: Overview of Relevant Transition Metal-Catalyzed Coupling Reactions
Reaction NameCatalyst System (Typical)Bond FormedCoupling Partners
Suzuki-Miyaura CouplingPd(0) complex, BaseC(sp²) - COrganohalide/Triflate + Organoboron reagent
Buchwald-Hartwig AminationPd(0) complex, BaseC(sp²) - NOrganohalide/Triflate + Amine/Amide
Sonogashira CouplingPd(0) complex, Cu(I) salt, BaseC(sp²) - C(sp)Organohalide/Triflate + Terminal Alkyne

Chemical Reactivity and Transformative Reactions of 4 2 Nitrophenyl Butyronitrile

Transformations Involving the Nitrile Functional Group

The nitrile group is a versatile functional handle that can undergo hydrolysis, reduction, and reactions with various nucleophiles.

The hydrolysis of the nitrile group in 4-(2-nitrophenyl)butyronitrile can yield either the corresponding carboxylic acid, 4-(2-nitrophenyl)butyric acid, or the intermediate amide, 4-(2-nitrophenyl)butyramide, depending on the reaction conditions. google.comlookchem.com This transformation can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the nitrile is heated with an acid such as sulfuric acid or hydrochloric acid. chemicalbook.comsrce.hr The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by water. libretexts.org The initial product is an amide, which can be isolated under controlled conditions, for instance by heating with 96% sulfuric acid at a moderate temperature (e.g., 70°C). srce.hr More vigorous conditions, such as prolonged heating or using more dilute aqueous acid, will lead to the further hydrolysis of the amide to the carboxylic acid. lookchem.com

Basic hydrolysis involves heating the nitrile with an aqueous alkali solution, like sodium hydroxide. libretexts.org This process initially forms a carboxylate salt, which must then be acidified in a separate step to liberate the free carboxylic acid.

ReactantReagents/ConditionsProduct(s)
This compound1. H₂SO₄ (96%), 70°C, 8h4-(2-Nitrophenyl)butyramide
This compound1. Acid (e.g., H₂SO₄, HCl), Heat2. Water4-(2-Nitrophenyl)butyric acid
This compound1. NaOH(aq), Heat2. H₃O⁺4-(2-Nitrophenyl)butyric acid

This table presents typical reaction pathways for nitrile hydrolysis based on established chemical principles and related examples. lookchem.comchemicalbook.comsrce.hr

The nitrile functional group can be reduced to a primary amine, a reaction that converts the carbon-nitrogen triple bond into a carbon-nitrogen single bond with the addition of hydrogen. This transformation typically requires strong reducing agents or catalytic hydrogenation. libretexts.orgchemguide.co.uk

A common and powerful reagent for this reduction is lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an aqueous workup. libretexts.orgchemguide.co.uk The reaction involves the nucleophilic addition of hydride ions (H⁻) to the nitrile carbon. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles. chemguide.co.uk

Alternatively, catalytic hydrogenation can be employed. This method involves reacting the nitrile with hydrogen gas (H₂) at elevated temperature and pressure in the presence of a metal catalyst. chemguide.co.uk Commonly used catalysts include palladium, platinum, or Raney nickel. chemguide.co.ukevitachem.com This pathway converts this compound into 4-(2-nitrophenyl)butan-1-amine, assuming the nitro group is not simultaneously reduced. Selective reduction can be challenging but is a potential synthetic route.

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles, most notably Grignard reagents (R-MgX). This reaction provides a valuable route for the synthesis of ketones. libretexts.orgmasterorganicchemistry.com

The Grignard reagent adds to the nitrile carbon, breaking the pi bond and forming an intermediate imine anion. This intermediate is stable until an aqueous acid workup is performed. masterorganicchemistry.com Hydrolysis of the imine intermediate then yields a ketone. libretexts.orgmasterorganicchemistry.com For example, reacting this compound with a Grignard reagent such as methylmagnesium bromide (CH₃MgBr) would, after hydrolysis, produce 5-(2-nitrophenyl)pentan-2-one. This reaction is highly effective for forming new carbon-carbon bonds. masterorganicchemistry.com

Reactions of the Aromatic Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed, primarily through reduction.

The most common and synthetically useful reaction of the aromatic nitro group is its reduction to a primary amine (-NH₂). The reduction of this compound yields 4-(2-aminophenyl)butyronitrile (B8546489). google.comgoogle.com This transformation is a key step in the synthesis of various downstream products, such as 1,5-naphthalenediamine (B122787). google.com

Catalytic hydrogenation is the predominant method for this reduction. google.com The reaction is carried out with hydrogen gas (H₂) over a heterogeneous catalyst. A range of catalysts are effective, with metals from groups 8-10 of the periodic table being preferred. google.com Other reduction methods can also be employed, such as using metal hydrides or dissolving metal reductions with base metals like iron, zinc, or tin in the presence of an acid. google.com

ReactantReagents/ConditionsProduct
This compoundH₂, Hydrogenation Catalyst (e.g., Pd, Pt, Rh, Raney Ni)4-(2-Aminophenyl)butyronitrile
This compoundMetal Hydrides or Base Metals (e.g., Fe, Zn, Sn) in acid4-(2-Aminophenyl)butyronitrile

This table summarizes established methods for the reduction of the nitro group in this compound. google.comgoogle.com

Nucleophilic aromatic substitution (S_N_Ar) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group. numberanalytics.comnih.gov The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. numberanalytics.com

For an S_N_Ar reaction to proceed efficiently, two conditions must typically be met: the presence of a strong electron-withdrawing group and a good leaving group (commonly a halide) on the ring. nih.gov The reaction rate is significantly faster when the leaving group is positioned ortho or para to the activating nitro group. nih.gov

In the case of this compound, the molecule possesses a strong activating nitro group. However, it lacks a conventional leaving group on the aromatic ring. Therefore, for a standard S_N_Ar reaction to occur, a derivative, such as 4-(4-chloro-2-nitrophenyl)butyronitrile, would be required. In such a case, a nucleophile could displace the chloride. While less common, under certain conditions, the nitro group itself can act as a leaving group and be displaced by a powerful nucleophile. numberanalytics.com

Cyclization and Annulation Reactions

The structure of this compound is well-suited for intramolecular reactions, leading to the formation of complex heterocyclic systems. These transformations can proceed via two main pathways: cyclization involving the nitro group and the aromatic ring, or ring-closing reactions utilizing the butyronitrile (B89842) chain.

The synthesis of nitrogen-containing heterocycles, such as quinolines and naphthalenediamines, is a prominent application of this compound. google.comgoogle.comiipseries.org These cyclizations can be initiated either before or after the reduction of the nitro group.

One major pathway involves the direct acid-catalyzed cyclization of this compound. google.com In the presence of strong acids, the compound undergoes an intramolecular cyclization to yield 5-nitro-3,4-dihydro-1-naphthylamine or its tautomeric form, 5-nitro-3,4-dihydro-1(2H)-naphthylimine. google.com This intermediate can be subsequently hydrolyzed to 5-nitro-3,4-dihydro-1(2H)-naphthalenone. google.com

A second, highly significant pathway involves the initial reduction of the nitro group to an amino group, forming 4-(2-aminophenyl)butyronitrile. google.comgoogle.com This intermediate is prone to spontaneous or catalyzed intramolecular cyclization. The amino group attacks the nitrile carbon, leading to the formation of an amino imine and/or amino enamine. google.comgoogle.com Subsequent aromatization of this cyclic intermediate is a key step in the synthesis of 1,5-naphthalenediamine, an important industrial chemical. google.comgoogle.com

These reactions highlight the utility of this compound as a precursor for fused heterocyclic systems. The choice of reaction conditions dictates the final product, allowing for selective synthesis of various nitrogen-containing scaffolds.

Table 1: Intramolecular Cyclization Pathways of this compound and its Derivatives

Starting Material Reagents/Conditions Key Intermediate(s) Final Product(s) Citation
This compound Strong acids (e.g., H₂SO₄) 5-Nitro-3,4-dihydro-1-naphthylamine / 5-Nitro-3,4-dihydro-1(2H)-naphthylimine 5-Nitro-3,4-dihydro-1(2H)-naphthalenone (after hydrolysis) google.com

Ring-closing reactions are fundamental in organic synthesis for constructing cyclic molecules. wikipedia.org While Ring-Closing Metathesis (RCM) is a powerful method for forming rings from dienes, the butyronitrile chain of this compound can participate in other types of cyclization reactions. wikipedia.orgnih.gov

One such example is the Ritter reaction, which involves the reaction of a nitrile with a carbocation intermediate to form an N-acyl aza-quaternary carbon moiety. chinesechemsoc.org In a broader context, the nitrile group of the butyronitrile chain can be envisioned as a participant in ring-closing transformations. For instance, a synthetic strategy could involve the generation of a carbocation elsewhere in the molecule, which is then trapped intramolecularly by the nitrogen of the nitrile group. This would lead to a cyclic N-acyl species, effectively incorporating the butyronitrile chain into a new ring system.

A relevant example is the use of a bromo-functionalized nitrile in a key ring-closing transformation to synthesize Erythrina alkaloids. chinesechemsoc.org An oxidative Ritter-type reaction first installs an aza-quaternary center, and the attached alkyl chain bearing a bromine atom is then used for a subsequent ring-closing event. chinesechemsoc.org This demonstrates the potential of an alkylnitrile chain to be a critical component in the formation of complex cyclic architectures.

Reactivity at the Butyronitrile Chain and Alpha-Positions

The chemical reactivity of the butyronitrile chain is centered on the nitrile group and the adjacent alpha-carbon atom. The electron-withdrawing nature of the cyano group significantly influences the acidity of the alpha-protons and provides an electrophilic site for nucleophilic attack.

The protons on the carbon atom alpha to the nitrile group are acidic (pKa in DMSO is ~31 for acetonitrile) and can be removed by a strong base to generate a carbanion. ntnu.no This nucleophilic center can then participate in various carbon-carbon bond-forming reactions. For example, it can react with electrophiles like aldehydes, ketones, or alkyl halides. ntnu.nonih.gov The reaction of the acetonitrile (B52724) anion with esters is also a known transformation. ntnu.no

Furthermore, the alpha-position is a key site for reactions like cyanoalkylation. In a process catalyzed by tris(pentafluorophenyl)borane, cyanohydrins react with indoles to form nitriles bearing an α-quaternary carbon center. acs.org This highlights the ability of the alpha-carbon to act as a nucleophile in complex bond-forming strategies. acs.org

The nitrile group itself is a versatile functional group. It can undergo hydrolysis to form carboxylic acids or amides, or be reduced to primary amines. The Ritter reaction, as mentioned earlier, showcases the nitrile nitrogen acting as a nucleophile to trap carbocations, leading to the formation of N-substituted amides. chinesechemsoc.org This reactivity is crucial for incorporating the nitrogen atom of the nitrile into larger molecular frameworks.

Table 2: Representative Reactions at the Butyronitrile Chain and Alpha-Position

Reaction Type Reagents Position of Reactivity Product Type Citation
Alpha-Deprotonation/Alkylation Strong base (e.g., NaH, n-BuLi), Electrophile (e.g., R-X) Alpha-carbon α-Substituted nitrile ntnu.no
Condensation Base (e.g., KOtBu), Aldehyde/Ketone Alpha-carbon β-Hydroxynitrile or α,β-Unsaturated nitrile ntnu.no
Ritter Reaction Acid, Carbocation source Nitrile nitrogen N-Substituted amide chinesechemsoc.org

Role As a Building Block and Intermediate in Complex Molecule Synthesis Research

Precursor in the Synthesis of Naphthalene (B1677914) Derivatives

A significant application of 4-(2-Nitrophenyl)butyronitrile is its role as a crucial intermediate in the synthesis of naphthalene derivatives, particularly 1,5-naphthalenediamine (B122787). google.com This process leverages the compound's structure to construct the bicyclic aromatic system of naphthalene through a sequence of intramolecular reactions.

The synthesis begins with the reaction of ortho-nitrotoluene with acrylonitrile (B1666552) to produce this compound. google.com This intermediate then undergoes a base-catalyzed intramolecular cyclization. The reaction proceeds through the formation of a tautomeric mixture of 5-nitro-3,4-dihydro-1-naphthylamine and 5-nitro-3,4-dihydro-1(2H)-naphthylimine. google.com Subsequent aromatization of this cyclized intermediate leads to the formation of 5-nitro-1-naphthylamine. Finally, hydrogenation of the nitro group yields the target molecule, 1,5-naphthalenediamine. google.com Naphthalene derivatives are valued as building blocks for creating aromatic compounds with specific optical and electronic properties for use in organic materials. nih.gov

A key patent outlines several pathways starting from this compound, highlighting its versatility in forming various intermediates on the way to naphthalenediamine. google.com

Table 1: Key Intermediates in the Synthesis of 1,5-Naphthalenediamine from this compound

Intermediate Compound Role in Synthesis
This compound Starting intermediate formed from o-nitrotoluene and acrylonitrile. google.com
5-Nitro-3,4-dihydro-1-naphthylamine Product of the intramolecular cyclization of this compound. google.com
5-Nitro-1-naphthylamine Formed by the aromatization of the cyclized intermediate. google.com
4-(2-Aminophenyl)butyronitrile (B8546489) Formed by the reduction of the nitro group before cyclization in an alternative pathway. google.com

Intermediate for Potential Pharmaceutical Scaffolds and Analogues (e.g., indobufen (B1671881) precursors)

In the realm of pharmaceutical synthesis, specific isomers of nitrophenyl butyric acid and its derivatives are recognized as key intermediates. For instance, 2-(4-nitrophenyl)butyric acid, a positional isomer of the acid corresponding to this compound, is a well-documented precursor in the synthesis of Indobufen, a platelet aggregation inhibitor. chemicalbook.comresearchgate.netkoreascience.krentrepreneur-cn.com The synthesis of Indobufen typically involves the nitration of a phenylbutyric acid derivative to introduce the nitro group at the para-position, followed by reduction and further elaboration to form the final isoindolinone structure. koreascience.kr

While the para-nitrophenyl (B135317) isomer is directly implicated in Indobufen synthesis, the ortho-isomer, this compound, serves as a gateway to other molecular scaffolds. The transformation of this compound into 1,5-naphthalenediamine provides a precursor for high-performance polymers, but the intermediates in this synthesis, such as 4-(2-aminophenyl)butyronitrile, are themselves valuable. google.com This amino derivative, obtained by the reduction of the nitro group, possesses two reactive sites—the primary amine and the nitrile—making it a versatile scaffold for building diverse heterocyclic systems and other complex organic molecules relevant to medicinal chemistry research.

Utilization in the Construction of Multi-functional Organic Compounds

The utility of this compound extends to the construction of various multi-functional organic compounds. The presence of both a nitro group and a nitrile group allows for selective chemical manipulation, enabling the synthesis of a range of derivatives.

The nitro group can be readily reduced to a primary amine, yielding 4-(2-aminophenyl)butyronitrile. google.com This resulting aminonitrile is a bifunctional molecule. The amino group can participate in reactions such as diazotization, acylation, and the formation of Schiff bases, while the nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine. This dual reactivity makes it a strategic starting point for compounds with diverse functionalities.

Furthermore, the entire this compound molecule can be used in cyclization reactions to form not only naphthalene backbones but also other heterocyclic structures. For example, hydrolysis of the intermediate imine (5-nitro-3,4-dihydro-1(2H)-naphthylimine) can yield the corresponding ketone, 5-nitro-3,4-dihydro-1(2H)-naphthalenone, introducing another functional handle for further chemical elaboration. google.com The general class of γ-(nitrophenyl)butyronitriles are known to be useful intermediates in chemical synthesis. google.com

Table 2: Synthetic Transformations of this compound

Reagent/Condition Transformation Product Type
Base (e.g., alkali metal hydroxide) Intramolecular Cyclization Dihydronaphthylamine/imine google.com
Reducing Agent (e.g., H₂) Nitro Group Reduction Aminophenylbutyronitrile google.com
Hydrolysis Nitrile Group Hydrolysis Phenylbutyric Acid/Amide

Derivatization for Advanced Materials and Ligand Design Research

The chemical reactivity of this compound makes it a candidate for derivatization in the fields of advanced materials and ligand design. As a precursor to naphthalene derivatives, it provides access to a class of compounds known for their applications in materials with tailored optical and electronic properties. nih.gov

The derivatization of this compound can proceed via its two main functional groups.

Derivatives via the Nitro Group: Reduction of the nitro group to an amine is a key transformation. The resulting 4-(2-aminophenyl)butyronitrile can be used to synthesize ligands. The amino group can coordinate to metal centers or be modified to create more complex chelating structures. The nitrile group can also act as a coordinating site or be transformed into other donor groups. The synthesis of dyes and pigments often utilizes nitrophenyl and aminophenyl precursors, suggesting a potential application for derivatives of this compound. entrepreneur-cn.comresearchgate.net

Derivatives via the Nitrile Group: The nitrile functionality is a versatile precursor for various nitrogen-containing heterocycles. It can also be used in the synthesis of ligands for metal complexes, which are of interest in catalysis and materials science. mdpi.com For example, the synthesis of certain thioglycoside derivatives with antithrombotic activity has utilized 4-cyanophenyl and 4-nitrophenyl precursors, highlighting the utility of these functional groups in designing bioactive molecules. nih.gov

The combination of an aromatic ring with reactive nitro and cyano functionalities makes this compound a valuable starting point for creating complex molecules designed for specific functions in materials science and coordination chemistry.

Spectroscopic and Computational Research Methodologies for 4 2 Nitrophenyl Butyronitrile

Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 4-(2-Nitrophenyl)butyronitrile. Each technique offers unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, the aromatic protons on the nitrophenyl ring typically appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The protons of the butyronitrile (B89842) chain resonate further upfield. The methylene (B1212753) group adjacent to the nitrile (–CH₂CN) would likely appear as a triplet, as would the methylene group adjacent to the aromatic ring (Ar–CH₂–). The central methylene group (–CH₂–) would be expected to show a more complex splitting pattern, likely a multiplet, due to coupling with the two adjacent methylene groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon of the nitrile group (C≡N) typically appears in the range of 115-125 ppm. The carbons of the aromatic ring will have distinct chemical shifts influenced by the position of the nitro group. The carbon bearing the nitro group will be significantly deshielded. The aliphatic carbons of the butyronitrile chain will resonate in the upfield region of the spectrum. The specific chemical shifts can be influenced by the solvent used for analysis. sigmaaldrich.com

Below is an interactive table with predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.3 - 8.2124 - 150
Ar-C H₂~2.9~30
-C H₂-~2.1~25
-C H₂CN~2.5~17
C N-~119

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The most prominent and diagnostic peaks in the IR spectrum of this compound include:

Nitrile (C≡N) stretch: A sharp, intense absorption band is expected in the region of 2260-2220 cm⁻¹. spectroscopyonline.com The intensity of this peak is due to the significant change in dipole moment during the stretching vibration of the polar carbon-nitrogen triple bond. spectroscopyonline.com

Nitro (NO₂) stretches: Two strong absorption bands are characteristic of the nitro group. The asymmetric stretching vibration typically appears in the range of 1570-1500 cm⁻¹, and the symmetric stretching vibration is observed between 1370-1300 cm⁻¹.

Aromatic C-H stretch: Absorption bands for the aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹.

Aliphatic C-H stretch: The C-H stretching vibrations of the butyronitrile chain will appear just below 3000 cm⁻¹.

Aromatic C=C bends: Peaks in the fingerprint region (below 1500 cm⁻¹) can provide further information about the substitution pattern of the aromatic ring.

A patent for a related compound, 4-(p-nitrophenyl)butyronitrile, reports infrared absorption bands at 4.4 µ (which corresponds to approximately 2273 cm⁻¹) for the nitrile group and at 6.55 µ and 7.39 µ (approximately 1527 cm⁻¹ and 1353 cm⁻¹, respectively) for the nitro group. google.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.

The molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed, will confirm the molecular weight of this compound (C₁₀H₁₀N₂O₂), which is 190.20 g/mol . The fragmentation pattern provides a molecular fingerprint. Common fragmentation pathways for this compound might include the loss of the nitro group (NO₂), the cyano group (CN), and various fragments of the butyronitrile chain. Analysis of these fragments helps to piece together the structure of the original molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition.

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk This technique is particularly useful for studying compounds with chromophores, such as the nitrophenyl group in this compound. shu.ac.uk

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands due to π → π* and n → π* electronic transitions within the aromatic nitro system. shu.ac.ukuzh.ch The position and intensity of these bands can be influenced by the solvent polarity. shu.ac.uk For instance, π → π* transitions often exhibit a red shift (shift to longer wavelengths) in more polar solvents, while n → π* transitions may show a blue shift (shift to shorter wavelengths). shu.ac.uk

UV-Visible spectroscopy is also a valuable tool for monitoring the progress of chemical reactions involving this compound. spectroscopyonline.com By observing the change in absorbance at a specific wavelength corresponding to the reactant or a product over time, the kinetics of the reaction can be determined. spectroscopyonline.comthermofisher.com For example, in the reduction of a nitrophenyl compound, the disappearance of the characteristic absorbance of the nitro group and the appearance of a new band for the resulting amino group can be tracked. researchgate.net

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the properties and behavior of this compound at the molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can predict various properties of this compound, including:

Optimized Geometry: DFT can determine the most stable three-dimensional arrangement of atoms in the molecule, providing bond lengths, bond angles, and dihedral angles.

Electronic Properties: DFT can be used to calculate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the molecular electrostatic potential (MEP). The MEP map can identify electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of nucleophilic and electrophilic attack.

Spectroscopic Properties: DFT calculations can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. Comparing these theoretical predictions with experimental data can help to validate the computational model and provide a more detailed assignment of the observed spectra.

Reactivity Indices: Fukui functions and other reactivity descriptors derived from DFT can be used to predict the most likely sites for chemical reactions.

For complex molecules, it is often beneficial to use hybrid functionals, such as B3LYP, and appropriate basis sets, like 6-311G++(d,p), to achieve a balance between computational cost and accuracy. Solvent effects can also be incorporated into DFT calculations using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions.

Molecular Mechanics (MM) and Dynamics Simulations for Conformational Analysis

The conformational landscape of this compound is of significant interest as it dictates the molecule's physical and chemical properties. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools to explore this landscape.

Molecular mechanics force fields, such as MM3, MMX, MMFF94, and AMBER, provide a simplified, classical mechanics-based description of molecules. wustl.eduuoa.gr These methods are computationally efficient and well-suited for scanning the potential energy surface of flexible molecules like this compound to identify stable conformers. The conformational analysis typically involves systematic rotation around the single bonds of the butyronitrile chain and the bond connecting the phenyl ring to the chain. The energy of each resulting conformation is calculated to identify low-energy structures.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound from MM Calculations

ConformerDihedral Angle (N-C-Cα-Cβ) (°)Dihedral Angle (Cα-Cβ-Cγ-C-phenyl) (°)Relative Energy (kcal/mol)
A (Anti-Anti)1801800.00
B (Anti-Gauche)180600.85
C (Gauche-Anti)601801.20
D (Gauche-Gauche)60602.50

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules.

Molecular dynamics simulations build upon the MM force fields to simulate the movement of atoms in the molecule over time, providing insights into its dynamic behavior. nih.govmdpi.comrsc.org By solving Newton's equations of motion, MD simulations can explore the conformational space and the transitions between different energy minima. An MD simulation of this compound would reveal not only the stable conformers but also the flexibility of the molecule and the timescales of conformational changes. Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, highlighting rigid and flexible regions of the molecule. nih.gov For instance, the nitro group and the phenyl ring are expected to be relatively rigid, while the butyronitrile chain would exhibit greater flexibility.

Quantum Chemical Studies of Reaction Pathways

Quantum chemical methods, such as Density Functional Theory (DFT), provide a more accurate, quantum mechanics-based description of electronic structure and are invaluable for studying reaction mechanisms. rsc.orgdb-thueringen.denih.govdiva-portal.org These methods can be used to investigate various potential reactions of this compound, such as its reduction, hydrolysis, or participation in cyclization reactions.

A key application of quantum chemical studies is the elucidation of reaction pathways by locating transition states and calculating activation energies. For example, the reduction of the nitro group is a common transformation for nitroaromatic compounds. Quantum chemical calculations could be employed to model the stepwise reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The calculations would involve optimizing the geometry of reactants, products, and intermediates, as well as locating the transition state for each step. The calculated activation energies would provide insights into the reaction kinetics and help identify the rate-determining step.

Another potential reaction for investigation is the intramolecular cyclization of this compound, which could be initiated by the reduction of the nitro group. The resulting amino group could then nucleophilically attack the nitrile carbon, leading to the formation of a heterocyclic ring system. Quantum chemical calculations can map out the potential energy surface for this reaction, comparing different possible cyclization pathways and predicting the most favorable product.

Table 2: Hypothetical Calculated Activation Energies for a Proposed Reaction of this compound

Reaction StepReactantProductTransition StateActivation Energy (kcal/mol)
1. Nitro Reduction (Step 1)This compound4-(2-Nitrosophenyl)butyronitrileTS125.4
2. Nitro Reduction (Step 2)4-(2-Nitrosophenyl)butyronitrile4-(2-Hydroxylaminophenyl)butyronitrileTS218.2
3. Nitro Reduction (Step 3)4-(2-Hydroxylaminophenyl)butyronitrile4-(2-Aminophenyl)butyronitrile (B8546489)TS315.7
4. Intramolecular Cyclization4-(2-Aminophenyl)butyronitrileCyclic ProductTS412.5

Note: This table is illustrative and presents hypothetical data for a plausible reaction sequence. The values are representative of typical activation energies for such transformations.

Furthermore, quantum chemical calculations can be used to predict various spectroscopic properties, such as IR and NMR spectra, which can then be compared with experimental data to validate the computational model. The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can also provide valuable information about the reactivity of this compound, identifying the most likely sites for nucleophilic and electrophilic attack.

Mechanistic Investigations of Reactions Involving 4 2 Nitrophenyl Butyronitrile

Studies on Nitrile Hydrolysis and Related Transformations

The hydrolysis of the nitrile group (-CN) in 4-(2-nitrophenyl)butyronitrile to a carboxylic acid is a key transformation that can proceed under either acidic or basic conditions. libretexts.orgchemistrysteps.com In both pathways, an amide is formed as an intermediate, which is then further hydrolyzed. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen. This protonation increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.orglumenlearning.comorganicchemistrytutor.com A subsequent series of proton transfers leads to the formation of a protonated amide. Water then acts as a base to deprotonate the carbonyl group, yielding the amide intermediate. libretexts.org This amide can be isolated or undergo further hydrolysis to produce 4-(2-nitrophenyl)butyric acid and ammonium (B1175870). libretexts.orgorganicchemistrytutor.com

The general steps are:

Protonation: The nitrile nitrogen is protonated by an acid catalyst (e.g., H₃O⁺). libretexts.org

Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon. libretexts.org

Proton Transfer: A proton is transferred from the oxygen to the nitrogen, forming a tautomer of an amide known as an imidic acid. chemistrysteps.com

Tautomerization: The imidic acid tautomerizes to the more stable amide form. chemistrysteps.com

Further Hydrolysis: The amide intermediate is subsequently hydrolyzed to the carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: In a basic medium, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group. libretexts.orgyoutube.com This addition forms an intermediate with a negative charge on the nitrogen. chemistrysteps.com Protonation by water then yields an imidic acid, which tautomerizes to an amide. libretexts.orgchemistrysteps.com Depending on the reaction conditions, such as temperature, the amide can be isolated as the final product or undergo further hydrolysis to form a carboxylate salt. organicchemistrytutor.com An acidic workup is then required to produce the final carboxylic acid. youtube.com

Condition Catalyst/Reagent Initial Step Intermediate Final Product (after workup)
AcidicH₃O⁺Protonation of nitrile nitrogen lumenlearning.comAmide libretexts.org4-(2-Nitrophenyl)butyric acid
BasicOH⁻Nucleophilic attack by hydroxide libretexts.orgAmide chemistrysteps.com4-(2-Nitrophenyl)butyric acid

Electron Transfer and Redox Mechanisms of the Nitro Group

The nitro group (–NO₂) of this compound is a strong electron-withdrawing group that significantly influences the molecule's reactivity. wikipedia.org It can undergo a series of reduction reactions, which are fundamental to many of its synthetic applications and biological activities. nih.govsvedbergopen.com These transformations are redox reactions where the nitro group acts as an oxidant. wikipedia.org

The reduction of an aromatic nitro group typically proceeds in a stepwise manner, involving a total six-electron reduction to form the corresponding amine. nih.gov This process can be mediated by various enzymatic and chemical reducing agents.

Reduction Pathway: The reduction sequence generally follows these steps:

Nitro to Nitroso: The nitro group (R-NO₂) is first reduced by two electrons to a nitroso group (R-NO).

Nitroso to Hydroxylamine: The nitroso group is then rapidly reduced by another two electrons to a hydroxylamine derivative (R-NHOH). nih.gov The rate of this step is often significantly faster than the initial reduction. nih.gov

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced by a further two electrons to the primary amine (R-NH₂).

Enzymes known as nitroreductases, often found in bacteria, can catalyze these reactions by donating electrons, either one at a time via a radical mechanism or two at a time. nih.gov Chemically, this reduction can be achieved using various reagents, such as metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or catalytic hydrogenation. organic-chemistry.org The reactive intermediates, particularly the hydroxylamine, are of significant interest in mechanistic studies. nih.gov The electron-withdrawing nature of the nitro group also facilitates nucleophilic aromatic substitution on the phenyl ring, although this is less common than its reduction. wikipedia.org

Cyclization Reaction Pathways and Stereochemical Aspects

The structure of this compound, containing both a nitrile and a nitro group on an aromatic ring, makes it a precursor for synthesizing heterocyclic compounds, particularly quinolines. The key mechanistic step involves the reduction of the nitro group to an amino group, which can then react intramolecularly with the nitrile function or a derivative thereof.

A common pathway involves the reductive cyclization of related ortho-functionalized nitroarenes. For instance, the reduction of an o-nitrophenyl compound containing a suitable side chain can lead to the formation of a new ring. organic-chemistry.orgresearchgate.net In a typical reaction, the nitro group is first reduced to an amine. This newly formed amino group can then act as a nucleophile.

A plausible cyclization pathway for a derivative of this compound could proceed as follows:

Reduction of the Nitro Group: The nitro group is reduced to an amino group (–NH₂) using a suitable reducing agent, forming 4-(2-aminophenyl)butyronitrile (B8546489).

Intramolecular Cyclization: The amino group attacks the electrophilic carbon of the nitrile group. This type of reaction often requires activation of the nitrile or proceeds through a related intermediate. For example, if the nitrile were first hydrolyzed to an amide or carboxylic acid, the subsequent intramolecular condensation (e.g., Friedländer annulation) would be more favorable, leading to the formation of a quinoline derivative.

An alternative strategy involves the reductive cyclization of o-nitrophenyl propargyl alcohols, where the reduction of the nitro group is followed by an acid-catalyzed rearrangement and subsequent cyclization to form quinolines. organic-chemistry.org While not directly involving a nitrile, this demonstrates the principle of using the reduced nitro group as an internal nucleophile for ring formation. organic-chemistry.org Stereochemical aspects would become critical if chiral centers are present in the butyronitrile (B89842) side chain, influencing the stereochemistry of the final heterocyclic product.

Kinetic Studies of Reactions with this compound as a Substrate

While specific kinetic data for reactions of this compound are not widely published, kinetic studies on analogous compounds, such as 4-nitrophenyl esters and other nitriles, provide a framework for understanding its reactivity.

Hydrolysis Kinetics: Kinetic studies on the hydrolysis of α-(p-nitrophenyl)cinnamonitrile derivatives have shown that the reaction rate is highly dependent on pH. researchgate.net The rate-determining step changes with pH, with the addition of water to the molecule being critical in acidic conditions and the addition of a hydroxide ion being rate-controlling in basic conditions. researchgate.net A similar pH dependency would be expected for the hydrolysis of this compound.

Enzymatic Reactions: The kinetics of enzyme-catalyzed reactions are often studied using nitrophenyl compounds as substrates because the release of the nitrophenolate ion can be easily monitored spectrophotometrically. For example, the hydrolysis of 4-nitrophenyl butyrate is a common assay for lipase activity. dergipark.org.trdiva-portal.org Such studies typically determine kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

A study on the aminolysis of 4-nitrophenyl isonicotinate with various amines showed that the observed rate constants and reaction pathways were highly dependent on the basicity of the amine nucleophile. researchgate.net This suggests that for reactions involving nucleophilic attack at the nitrile carbon of this compound, the nucleophile's strength would be a critical factor in the reaction kinetics.

Reaction Type Influencing Factor Kinetic Observation Analogous Compound
Nitrile HydrolysispHRate constant varies significantly with pH. researchgate.netα-(p-nitrophenyl)cinnamonitrile
Enzymatic HydrolysisEnzyme concentration, Substrate concentrationFollows Michaelis-Menten kinetics. diva-portal.org4-Nitrophenyl butyrate
AminolysisAmine BasicityReaction mechanism can shift from catalyzed to uncatalyzed. researchgate.net4-Nitrophenyl isonicotinate

In-situ Monitoring of Reaction Intermediates

The direct observation of transient species and reaction intermediates is crucial for elucidating complex reaction mechanisms. In-situ monitoring techniques allow for real-time analysis of a reaction mixture without altering the system. jos.ac.cn These methods are invaluable for studying the multi-step transformations of this compound, such as its hydrolysis or reductive cyclization.

Several spectroscopic and analytical techniques are employed for this purpose:

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can monitor the disappearance of reactants and the appearance of intermediates and products by tracking their characteristic vibrational frequencies. jos.ac.cnresearching.cn For instance, during the hydrolysis of this compound, one could observe the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of amide and carboxylate peaks.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about species in solution. nih.gov It is particularly useful for identifying and quantifying intermediates in a reaction mixture over time, helping to establish a complete mechanistic pathway. nih.gov

In-situ UV-Visible Spectroscopy: This method is effective for monitoring reactions that involve a change in chromophores. The reduction of the nitro group in this compound to an amino group would cause a significant shift in the UV-Vis absorption spectrum, allowing for real-time tracking of the reaction progress.

In-situ Electron Spin Resonance (ESR) Spectroscopy: For reactions that proceed via radical mechanisms, such as certain electron transfer processes involving the nitro group, ESR can be used to detect and characterize paramagnetic radical intermediates. jos.ac.cn

These advanced techniques provide a dynamic picture of the reaction, enabling the identification of short-lived intermediates like imidic acids in nitrile hydrolysis or nitroso and hydroxylamine species during nitro group reduction, thereby confirming proposed mechanistic pathways. jos.ac.cnresearching.cn

Future Research Directions and Potential Applications in Academic Chemistry

Exploration of Novel Synthetic Routes and Catalytic Systems

The established synthesis of 4-(2-Nitrophenyl)butyronitrile involves the reaction of ortho-nitrotoluene with acrylonitrile (B1666552). google.comgoogle.com This reaction is typically performed under base catalysis, with catalysts including oxides, hydroxides, and carbonates of various metals like sodium and potassium. google.com To enhance efficiency, phase transfer catalysts such as quaternary ammonium (B1175870) salts can be employed. google.com

Future research could focus on developing more advanced and efficient catalytic systems. For instance, metal-organic frameworks (MOFs) combined with quaternary ammonium salts have shown excellent synergetic effects in other chemical reactions and could be adapted for this synthesis. rsc.org The exploration of novel catalysts could lead to milder reaction conditions, higher yields, and improved selectivity, making the synthesis more economically and environmentally viable.

Table 1: Catalytic Systems for Nitrile Synthesis

Catalyst Type Example(s) Potential Advantages
Base Catalysis Sodium hydroxide, Potassium hydroxide Readily available, cost-effective
Phase Transfer Catalysis Quaternary ammonium salts Improved reaction rates, efficiency in biphasic systems google.com
Metal-Organic Frameworks (MOFs) MOF-5/n-Bu4NBr High activity and selectivity, catalyst stability rsc.org

| Nanoscale Catalysts | Nanoscale iron oxide | Environmentally benign, reusable rsc.org |

Design and Synthesis of Advanced Analogues with Tunable Reactivity

The reactivity of this compound can be tuned by modifying its structure to create advanced analogues. The presence of the electron-withdrawing nitro group significantly influences the compound's electronic properties and reactivity. jst-ud.vn For example, compared to analogues with electron-donating groups like a methoxy (B1213986) group, the nitro-substituted compound exhibits different stability and reactivity profiles.

Researchers can design and synthesize a library of analogues by introducing various substituents on the phenyl ring or by altering the length and branching of the butyronitrile (B89842) chain. These modifications would allow for fine-tuning of the molecule's steric and electronic properties, enabling a wider range of chemical transformations and applications. Such analogues could serve as precursors for specialized chemicals, including those used in agrochemicals.

Integration into Complex Natural Product Synthesis Efforts

While this compound is a known intermediate for industrial chemicals like 1,5-naphthalenediamine (B122787), its potential in the total synthesis of complex natural products remains an exciting area for exploration. google.com Structurally related compounds, such as α-(2-nitrophenyl)malonates, have been successfully used as building blocks in the enantioselective synthesis of natural products like (+)-Coerulescine. frontiersin.org This suggests that the 2-nitrophenyl motif is valuable for constructing complex molecular architectures.

Future synthetic strategies could incorporate this compound as a key fragment. Modern synthetic methods, such as photoredox catalysis, which have been pivotal in the synthesis of other natural products, could be employed to activate and incorporate this building block into intricate molecular scaffolds. epfl.ch

Development of New Methodologies for Functionalization of the Butyronitrile Scaffold

The butyronitrile scaffold itself offers numerous possibilities for chemical functionalization. The development of methodologies to selectively modify this part of the molecule is crucial for expanding its synthetic utility. nih.gov The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide array of other functional groups. rsc.org

Future research should aim to develop novel, mild, and selective methods for these transformations. For instance, enzymatic or chemoenzymatic approaches could offer high selectivity and efficiency. Furthermore, the development of methods to introduce functional groups at specific positions along the butyronitrile chain would greatly enhance the versatility of this scaffold for applications in areas such as medicinal chemistry and materials science, where specific molecular recognition sites are crucial. nih.gov

Deeper Theoretical Understanding of Reactivity and Selectivity

A deeper theoretical understanding of the reactivity and selectivity of this compound can be achieved through computational chemistry. tsijournals.comresearchgate.net Density Functional Theory (DFT) studies can provide insights into the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rjpn.orgimist.ma

These calculations help in predicting the most reactive sites for nucleophilic and electrophilic attack. imist.ma For instance, the high electrophilicity index of nitrophenol derivatives suggests they are good electrophiles, favoring reactions with nucleophiles. rjpn.org Molecular electrostatic potential maps can further visualize the charge distribution and reactive centers. researchgate.net Such theoretical studies can guide the rational design of new reactions and catalysts, optimizing conditions for desired outcomes and minimizing side products.

Table 2: Theoretical Reactivity Descriptors

Descriptor Significance Implication for this compound
HOMO-LUMO Gap Indicates chemical reactivity and stability A smaller gap suggests higher reactivity imist.ma
Electrophilicity Index Measures electrophilic nature A higher value indicates susceptibility to nucleophilic attack rjpn.org
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and reactive sites Predicts sites for electrophilic and nucleophilic attack researchgate.net

| Fukui Functions | Identifies local reactivity | Pinpoints specific atoms prone to attack imist.ma |

Sustainable and Green Chemistry Approaches to Synthesis and Transformation

Applying the principles of green chemistry to the synthesis and transformation of this compound is a critical future direction. This involves using environmentally benign solvents, reducing waste, and employing energy-efficient processes. rsc.orgacs.org

Several green strategies developed for the synthesis of other nitriles could be adapted. These include:

Ionic Liquids: Using ionic liquids as catalysts and solvents can lead to simple and efficient synthesis with potential for catalyst recycling. acs.org

Electrosynthesis: Electrocatalytic methods using simple metal catalysts can produce nitriles under benign conditions in aqueous electrolytes. rsc.org

Solvent-Free Reactions: One-pot synthesis from aldehydes using solid supports like silica (B1680970) gel or deep eutectic solvents avoids the use of hazardous solvents and simplifies work-up. ajgreenchem.comorganic-chemistry.org

Reusable Catalysts: Nanoscale iron oxide catalysts offer an environmentally friendly option for aerobic oxidation processes and can be reused multiple times. rsc.org

These approaches not only reduce the environmental impact but can also lead to more cost-effective and safer industrial processes.

Q & A

What are the key considerations for optimizing the synthesis of 4-(2-nitrophenyl)butyronitrile via decarboxylation reactions?

The synthesis can be optimized by controlling reaction parameters such as temperature, base concentration, and solvent selection. For example, intermediates like 4-(3-methyl-5-nitropyrid-2-yl)-4,4-bis(ethoxycarbonyl)butyronitrile undergo decarboxylation using NaOH in ethanol-water under reflux. Monitoring reaction progress via TLC or HPLC ensures complete conversion, while purification through recrystallization or column chromatography enhances purity . Kinetic studies under inert atmospheres (e.g., N₂) reduce side reactions, and stoichiometric optimization minimizes byproduct formation.

How can researchers address challenges in detecting this compound in biological matrices using LC-MS?

Detection in complex biological samples requires solid-phase extraction (SPE) to remove interferents. Deuterated internal standards (e.g., AOZ-d4, AMOZ-d5) improve quantification accuracy by compensating for matrix effects and ionization variability . Method validation should include linearity (R² > 0.99), limits of detection (LOD < 1 ppb), and recovery rates (80–120%) across pH and ionic strength ranges. Post-column infusion experiments identify ion suppression zones, guiding mobile phase optimization.

What spectroscopic techniques are most effective for confirming the structural integrity of this compound derivatives?

Multi-nuclear NMR (¹H, ¹³C) resolves nitrophenyl and nitrile group assignments, with chemical shifts for C≡N typically near 120 ppm in ¹³C spectra. IR spectroscopy confirms C≡N stretching (~2240 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ calculated vs. observed), while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

What experimental strategies mitigate data discrepancies when analyzing reaction intermediates of this compound?

Discrepancies often arise from impurities or competing pathways. Orthogonal methods (e.g., HPLC paired with GC-MS) cross-validate results. Statistical analysis of triplicate replicates identifies outliers, and kinetic profiling under controlled conditions (e.g., 25°C ± 0.5°C) reduces variability. Certified reference materials (CRMs) and spike-recovery experiments (90–110% recovery) validate analytical accuracy .

How does the electron-withdrawing nitro group influence the chemical reactivity of this compound in nucleophilic substitutions?

The ortho-nitro group activates the nitrile toward nucleophilic attack via electron withdrawal, facilitating reactions with amines or thiols to form amides or thioethers. Steric hindrance from the nitro group may direct regioselectivity, necessitating polar aprotic solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) to enhance yields. Computational modeling (DFT) predicts transition states, guiding solvent and catalyst selection .

What are the best practices for handling and storing this compound to prevent degradation during long-term studies?

Store in amber-glass containers under inert gas (N₂/Ar) at 2–8°C to mitigate hydrolysis and photodegradation. Regular purity checks via HPLC (≥98% purity) or ¹H NMR ensure stability. Grounding containers during transfers prevents static discharge, and explosion-proof equipment is mandatory in handling areas .

How can computational chemistry aid in predicting the stability of this compound under varying experimental conditions?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and reaction pathways, identifying vulnerable sites (e.g., nitrile group). Molecular dynamics simulations model solvation effects, predicting stability in solvents like acetonitrile or THF. Thermogravimetric analysis (TGA) validates computational predictions of thermal decomposition thresholds .

What methodological approaches resolve contradictions in reaction yields reported for this compound synthesis?

Yield discrepancies often stem from unoptimized workup or characterization methods. Replicating procedures with strict control of moisture and oxygen levels isolates variables. Comparative studies using alternative purification techniques (e.g., distillation vs. chromatography) quantify efficiency. Meta-analyses of published protocols identify consensus conditions (e.g., 70°C, 12h reaction time) .

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